molecular formula C17H16IN3O2S B6061067 2-[(5-ETHOXY-1H-13-BENZODIAZOL-2-YL)SULFANYL]-N-(4-IODOPHENYL)ACETAMIDE

2-[(5-ETHOXY-1H-13-BENZODIAZOL-2-YL)SULFANYL]-N-(4-IODOPHENYL)ACETAMIDE

Cat. No.: B6061067
M. Wt: 453.3 g/mol
InChI Key: UYTGAHUMMFEBQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-ETHOXY-1H-13-BENZODIAZOL-2-YL)SULFANYL]-N-(4-IODOPHENYL)ACETAMIDE is a complex organic compound featuring a benzimidazole core. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Properties

IUPAC Name

2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(4-iodophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16IN3O2S/c1-2-23-13-7-8-14-15(9-13)21-17(20-14)24-10-16(22)19-12-5-3-11(18)4-6-12/h3-9H,2,10H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYTGAHUMMFEBQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16IN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(5-ETHOXY-1H-13-BENZODIAZOL-2-YL)SULFANYL]-N-(4-IODOPHENYL)ACETAMIDE typically involves multi-step organic reactionsThe final step involves the acylation of the benzimidazole derivative with 4-iodophenyl acetic acid under specific reaction conditions .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-[(5-ETHOXY-1H-13-BENZODIAZOL-2-YL)SULFANYL]-N-(4-IODOPHENYL)ACETAMIDE has several applications in scientific research:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to bind to the active sites of enzymes, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar compounds include other benzimidazole derivatives like:

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